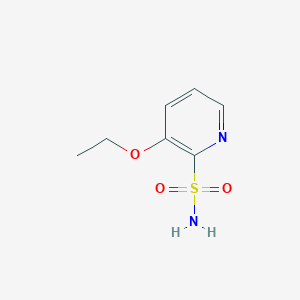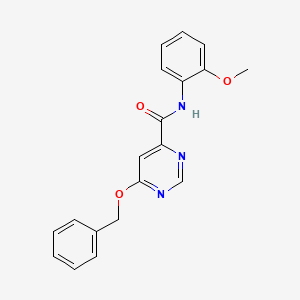![molecular formula C27H17F9N2O3 B2604055 {1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate CAS No. 318289-48-4](/img/structure/B2604055.png)
{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate is a useful research compound. Its molecular formula is C27H17F9N2O3 and its molecular weight is 588.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The presence of a trifluoromethyl group is common in many pharmaceuticals and agrochemicals . This group can enhance the biological activity of a compound by increasing its lipophilicity, which can improve its ability to cross cell membranes and reach its target.
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. The trifluoromethyl group can participate in various types of reactions, including radical trifluoromethylation .
Biochemical Pathways
Compounds with trifluoromethyl groups can affect a wide range of biochemical pathways depending on their specific structure and target .
Pharmacokinetics
For example, the increased lipophilicity provided by trifluoromethyl groups can enhance absorption and distribution .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The trifluoromethyl group is generally stable under physiological conditions .
Propiedades
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,5-bis(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17F9N2O3/c1-38-23(41-20-9-5-8-17(13-20)25(28,29)30)21(22(37-38)15-6-3-2-4-7-15)14-40-24(39)16-10-18(26(31,32)33)12-19(11-16)27(34,35)36/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYPKRDLBGLKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17F9N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-Oxo-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2603972.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2603974.png)
![3-(2-phenylethyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2603975.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2603978.png)
![1-methyl-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2603979.png)

![3,4-dimethoxy-N-(2-{3-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2603984.png)



![N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2603988.png)

![3-heptyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

